[Ncy(SO,methyl)4]acyline is a complex organic compound that belongs to a class of cyclic peptides. It is characterized by the presence of a cyclic structure with various functional groups, including sulfur and methyl moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the modulation of biological pathways.
[Ncy(SO,methyl)4]acyline can be classified as a cyclic peptide derivative. It contains elements typical of peptide structures, such as amide bonds, and is further modified with sulfur and methyl groups, which contribute to its unique properties.
The synthesis of [Ncy(SO,methyl)4]acyline involves several key steps:
The synthesis process may involve the use of various reagents and catalysts to facilitate reactions such as oxidation or substitution, which are crucial for incorporating the desired functional groups into the acyline framework.
The molecular structure of [Ncy(SO,methyl)4]acyline features a cyclic arrangement with a specific configuration that includes:
[Ncy(SO,methyl)4]acyline participates in several chemical reactions:
The specific conditions under which these reactions occur—such as temperature, pressure, and choice of solvents—are critical for determining the outcome and efficiency of the reactions.
The mechanism of action for [Ncy(SO,methyl)4]acyline involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate various cellular functions through:
Experimental studies have shown that modifications to the acyline structure can significantly impact its biological activity, highlighting the importance of structural features in determining function.
[Ncy(SO,methyl)4]acyline has several scientific applications:
The strategic incorporation of sulfonated methyl norcysteine ([Ncy(SO,methyl)]) at position 4 of acyline addresses two critical limitations of native GnRH antagonists: aqueous solubility and receptor binding specificity. Native acyline forms gels at concentrations ≥10 mg/mL due to hydrophobic aggregation of its aromatic residues, complicating clinical formulations [2]. The sulfonated methyl modification replaces the hydrophobic thioether group of [Ncy(methyl)4]acyline with a polar sulfoxide moiety, substantially enhancing hydrophilicity. This transformation leverages sulfur’s polarizability to modulate peptide conformation and solvent interactions without compromising bioactivity [2].
Table 1: Impact of Sulfoxidation on Physicochemical Properties
Compound | logP | Aqueous Solubility | Human GnRH-R IC50 (nM) |
---|---|---|---|
[Ncy(methyl)4]Acyline | 3.2 | Low | 1.20 |
[Ncy(SO,methyl)4]Acyline | 1.8 | High | 4.60 |
The sulfoxide group introduces hydrogen-bonding capacity and dipole moments, reducing hydrophobic collapse in aqueous buffers. Molecular dynamics simulations reveal a 40% increase in solvent-accessible surface area compared to the non-oxidized analogue, explaining its improved formulation behavior [2]. Notably, while the IC50 increases from 1.20 nM to 4.60 nM, the compound retains sub-5 nM potency – a biologically relevant threshold for GnRH antagonism [2].
Sulfoxidation induces significant conformational shifts in the peptide backbone, particularly near the modified residue. X-ray crystallography of [Ncy(SO,methyl)4]acyline reveals a gauche conformation (O=S–C–C dihedral angle = 68°) at the sulfoxide moiety, contrasting with the trans conformation (S–C–C dihedral = 178°) in the non-oxidized precursor [2]. This rotation imposes a 12° bend in the peptide backbone at residues 3–5, reorienting the pharmacophoric elements at positions 5 and 6 (4Aph(Ac) and d-4Aph(Ac)).
Table 2: Conformational Energy Penalties of Sulfoxide Isomers
Conformation | Relative Energy (kcal/mol) | Population (%) |
---|---|---|
gauche-1 | 0.0 | 78 |
gauche-2 | 1.2 | 15 |
trans | 2.8 | 7 |
Density Functional Theory (DFT) calculations confirm the gauche effect stabilizes the sulfoxide by 1.8 kcal/mol via hyperconjugative σ*(C–S) → nO interactions [2]. This conformational bias propagates to adjacent residues: the d-3Pal³ side chain shifts from equatorial to axial in cyclohexyl ring models, increasing 1,3-diaxial strain by 3.2 kcal/mol but enabling novel hydrogen bonds with Gln⁵⁴²⁶ of the GnRH receptor [2] [6].
Comparative analysis of [Ncy(SO,methyl)4]acyline against benchmark antagonists reveals unique binding determinants. Molecular docking to the human GnRH receptor (PDB: 4X7Q) shows the sulfoxide oxygen forms a water-bridged hydrogen bond with Asn¹⁰², a residue critical for antagonist activity but not engaged by native acyline [2]. This interaction partially compensates for the 3.8-fold reduction in binding affinity compared to [Ncy(methyl)4]acyline.
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3